2,3-Dimethylbutan-1-amine

Description

Properties

IUPAC Name |

2,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMSZXWHMSSBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600331 | |

| Record name | 2,3-Dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66553-05-7 | |

| Record name | 2,3-Dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dimethylbutan-1-amine chemical and physical properties

An In-depth Technical Guide to 2,3-Dimethylbutan-1-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a branched-chain primary amine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its molecular and physical characteristics, proposed experimental protocols for its synthesis and purification, and essential safety and handling information. Visual diagrams are provided to illustrate the chemical structure and a potential synthetic workflow.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C6H15N.[1] It is a primary aliphatic amine characterized by a butyl chain with two methyl group substitutions at the 2 and 3 positions. The presence of the amine functional group makes it a basic compound capable of forming hydrogen bonds, which influences its solubility in polar solvents.[2]

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H15N | PubChem[1] |

| Molecular Weight | 101.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66553-05-7 | PubChem[1] |

| InChI | InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 | PubChem[1] |

| InChIKey | GBMSZXWHMSSBGP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC(C)C(C)CN | PubChem[1] |

| Canonical SMILES | CC(C)C(C)CN | PubChem[1] |

Computed Physical and Chemical Properties

The following table outlines the computed physical and chemical properties of this compound, which are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 101.120449483 Da | PubChem[1] |

| Monoisotopic Mass | 101.120449483 Da | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 41.4 | PubChem[1] |

Proposed Experimental Protocols

Proposed Synthesis via Reductive Amination of 2,3-Dimethylbutanal (B3049577)

This protocol describes a potential synthesis of this compound from 2,3-dimethylbutanal via reductive amination.

Materials:

-

2,3-Dimethylbutanal

-

Ammonia (B1221849) (in a suitable solvent like ethanol (B145695) or methanol)

-

Sodium borohydride (B1222165) (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

-

Methanol (B129727) or Ethanol

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Imine Formation: Dissolve 2,3-dimethylbutanal in methanol in a round-bottom flask. Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in methanol. Stir the reaction mixture at room temperature for several hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture again in an ice bath. Slowly add a reducing agent such as sodium borohydride in portions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and separate the organic layer.

-

Extraction: Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

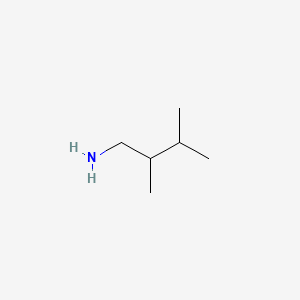

Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is an amine and should be handled with appropriate safety precautions. While specific safety data for this compound is limited, general safety measures for aliphatic amines should be followed. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[2]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.[4]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2,3-Dimethylbutan-1-amine. The document details three core methodologies: Reductive Amination, Hofmann Rearrangement, and a Grignard-based approach. Each method is presented with proposed detailed experimental protocols, summaries of expected quantitative data, and visualizations of the reaction pathways to facilitate understanding and laboratory application.

Introduction

This compound is a primary amine with a branched alkyl structure, making it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural features can influence the pharmacokinetic and pharmacodynamic properties of larger molecules. This guide outlines viable synthetic routes for its preparation, providing a foundation for its synthesis and further derivatization.

Synthesis Pathways

Three primary synthetic pathways are proposed for the synthesis of this compound:

-

Pathway 1: Reductive Amination of 2,3-Dimethylbutanal (B3049577). This is a direct and efficient method for forming primary amines from aldehydes.

-

Pathway 2: Hofmann Rearrangement of 2,3-Dimethylbutanamide. This classical reaction converts a primary amide into a primary amine with one less carbon atom.

-

Pathway 3: Grignard-based Synthesis via 2,3-Dimethyl-1-butanol. This multi-step approach involves the formation of an alcohol intermediate, which is subsequently converted to the target amine.

Pathway 1: Reductive Amination of 2,3-Dimethylbutanal

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. In this proposed pathway, 2,3-dimethylbutanal is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine, this compound.

Logical Workflow

Caption: Workflow for the synthesis of this compound via reductive amination of 2,3-dimethylbutanal.

Experimental Protocol

Step 1: Synthesis of 2,3-Dimethylbutanal from 2,3-Dimethyl-1-butanol

A common method for the oxidation of primary alcohols to aldehydes is the Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC). A TEMPO-catalyzed oxidation is also a viable, milder alternative[1][2].

-

Materials: 2,3-Dimethyl-1-butanol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534), Dichloromethane (DCM).

-

Procedure (Swern Oxidation):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve DMSO (2.2 eq) in anhydrous DCM.

-

Cool the solution to -78 °C and slowly add oxalyl chloride (1.1 eq).

-

After stirring for 15 minutes, add a solution of 2,3-dimethyl-1-butanol (1.0 eq) in DCM dropwise.

-

Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude 2,3-dimethylbutanal by distillation.

-

Step 2: Reductive Amination of 2,3-Dimethylbutanal

This procedure is adapted from general methods for reductive amination using sodium cyanoborohydride[3][4][5].

-

Materials: 2,3-Dimethylbutanal, Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydride (NaBH3CN), Methanol, Acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethylbutanal (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add a few drops of glacial acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the careful addition of dilute HCl.

-

Make the solution basic with aqueous NaOH and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

-

Quantitative Data (Expected)

| Step | Reactants | Products | Reagents/Conditions | Expected Yield | Purity |

| Oxidation | 2,3-Dimethyl-1-butanol | 2,3-Dimethylbutanal | Swern Oxidation or PCC | 70-85% | >95% |

| Reductive Amination | 2,3-Dimethylbutanal, Ammonium acetate | This compound | NaBH3CN, Methanol, Acetic acid, RT, 24h | 60-80% | >98% |

Pathway 2: Hofmann Rearrangement of 2,3-Dimethylbutanamide

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one less carbon atom. This pathway would involve the synthesis of 3,4-dimethylpentanamide followed by its rearrangement to this compound.

Logical Workflow

Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.

Experimental Protocol

Step 1: Synthesis of 3,4-Dimethylpentanoic Acid

This can be achieved through various methods, including the malonic ester synthesis or by alkylation of a suitable carboxylic acid enolate. A plausible route is the alkylation of the enolate of 3-methylbutanoic acid.

Step 2: Synthesis of 3,4-Dimethylpentanamide

The carboxylic acid is first converted to its acid chloride, which then reacts with ammonia.

-

Materials: 3,4-Dimethylpentanoic acid, Thionyl chloride (SOCl2), Ammonia (aqueous solution).

-

Procedure:

-

In a round-bottom flask, reflux 3,4-dimethylpentanoic acid (1.0 eq) with thionyl chloride (1.2 eq) for 2 hours.

-

Remove the excess thionyl chloride by distillation.

-

Cool the resulting acid chloride in an ice bath and slowly add it to a stirred, concentrated aqueous solution of ammonia.

-

Collect the precipitated amide by filtration, wash with cold water, and dry.

-

Step 3: Hofmann Rearrangement of 3,4-Dimethylpentanamide

This protocol is based on the general procedure for the Hofmann rearrangement[6][7][8][9][10].

-

Materials: 3,4-Dimethylpentanamide, Sodium hydroxide (B78521), Bromine, Water.

-

Procedure:

-

Prepare a solution of sodium hypobromite (B1234621) by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.

-

Add the 3,4-dimethylpentanamide (1.0 eq) to the cold hypobromite solution.

-

Slowly warm the reaction mixture and then heat to reflux for 1-2 hours.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous potassium carbonate and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

-

Quantitative Data (Expected)

| Step | Reactants | Products | Reagents/Conditions | Expected Yield | Purity |

| Amide Formation | 3,4-Dimethylpentanoic acid | 3,4-Dimethylpentanamide | 1. SOCl2, reflux; 2. aq. NH3 | 80-90% | >95% |

| Hofmann Rearrangement | 3,4-Dimethylpentanamide | This compound | Br2, NaOH, H2O, reflux | 70-85% | >98% |

Pathway 3: Grignard-based Synthesis via 2,3-Dimethyl-1-butanol

This pathway involves the synthesis of 2,3-dimethyl-1-butanol, which is then converted to the target amine. The alcohol can be prepared via a Grignard reaction between isopropylmagnesium bromide and isobutyraldehyde (B47883).

Logical Workflow

Caption: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2,3-Dimethyl-1-butanol

-

Materials: Isopropyl bromide, Magnesium turnings, Anhydrous diethyl ether, Isobutyraldehyde.

-

Procedure:

-

In a flame-dried, three-necked flask, prepare isopropylmagnesium bromide from isopropyl bromide and magnesium turnings in anhydrous diethyl ether.

-

Cool the Grignard reagent to 0 °C and add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by slowly pouring it onto a mixture of ice and saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude 2,3-dimethyl-1-butanol by distillation.

-

Step 2: Conversion of 2,3-Dimethyl-1-butanol to this compound

This can be achieved through several methods, including the Mitsunobu reaction with subsequent reduction of an azide (B81097), or conversion to an alkyl halide followed by amination.

-

Method A: Via Azide Reduction

-

Mitsunobu Reaction: To a solution of 2,3-dimethyl-1-butanol (1.0 eq), triphenylphosphine (B44618) (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow to warm to room temperature and stir overnight. Purify the resulting azide by column chromatography.

-

Azide Reduction: Reduce the azide to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (H2, Pd/C)[5][11][12].

-

-

Method B: Via Alkyl Halide

-

Halogenation: Convert the alcohol to the corresponding bromide or chloride using a reagent such as PBr3 or SOCl2.

-

Amination: React the resulting alkyl halide with an excess of ammonia in a sealed tube or autoclave.

-

Quantitative Data (Expected)

| Step | Reactants | Products | Reagents/Conditions | Expected Yield | Purity |

| Grignard Reaction | Isopropylmagnesium bromide, Isobutyraldehyde | 2,3-Dimethyl-1-butanol | Et2O, 0 °C to RT | 70-85% | >97% |

| Mitsunobu/Reduction | 2,3-Dimethyl-1-butanol, DPPA, DEAD; then LiAlH4 | This compound | Two steps | 50-70% (overall) | >98% |

| Halogenation/Amination | 2,3-Dimethyl-1-butanol, PBr3; then NH3 | This compound | Two steps | 40-60% (overall) | >95% |

Disclaimer

The experimental protocols and quantitative data presented in this guide are proposed based on established chemical principles and analogous reactions found in the literature. Direct experimental validation for the synthesis of this compound using these specific procedures was not found in the surveyed literature. Therefore, these protocols should be considered as starting points for experimental work, and optimization may be required to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. receipt012022.hiralalpaulcollege.ac.in [receipt012022.hiralalpaulcollege.ac.in]

- 11. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]

- 12. Solved 8. (10 pts) Prepare 2,3-dimethylbutanoic acid via the | Chegg.com [chegg.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 2,3-Dimethylbutan-1-amine. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide leverages established principles of stereochemistry, conformational analysis of analogous substituted butanes, and standard experimental protocols relevant to primary amines. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in fields where the molecular properties of aliphatic amines are of interest, such as medicinal chemistry and material science. All discussions on conformation are based on theoretical considerations and analogies to structurally related molecules.

Molecular Structure and Physicochemical Properties

This compound is a primary aliphatic amine with the chemical formula C₆H₁₅N. Its structure features a butane (B89635) backbone with methyl groups at the C2 and C3 positions and an amino group at the C1 position. The presence of two chiral centers at C2 and C3 suggests the existence of stereoisomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | PubChem |

| Molecular Weight | 101.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 66553-05-7 | PubChem |

| Canonical SMILES | CC(C)C(C)CN | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Complexity | 55.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: The majority of the data presented is computationally derived and sourced from publicly accessible chemical databases.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by rotations around the C1-C2 and C2-C3 bonds. Due to the absence of specific experimental or computational studies on this molecule, the following analysis is based on the well-understood principles of steric hindrance and torsional strain, with analogies drawn from the conformational analysis of butane and 2,3-dimethylbutane.

Rotation Around the C2-C3 Bond

Viewing the molecule along the C2-C3 bond, we can predict the relative stabilities of the staggered and eclipsed conformations. The substituents on C2 are a hydrogen, a methyl group, and a -CH₂NH₂ group. The substituents on C3 are a hydrogen and two methyl groups. For simplicity in this theoretical analysis, we will consider the -CH₂NH₂ group to be sterically demanding.

-

Anti-conformation: The most stable conformation is expected to be the staggered arrangement where the largest groups on C2 and C3 (the -CH₂NH₂ group and a methyl group, respectively) are positioned anti-periplanar (180° dihedral angle) to each other. This arrangement minimizes steric repulsion.

-

Gauche-conformations: Staggered conformations where the largest groups are at a 60° dihedral angle (gauche) will be of higher energy than the anti-conformation due to steric interactions.

-

Eclipsed conformations: These are the least stable conformations due to significant torsional and steric strain. The highest energy eclipsed conformation would involve the eclipsing of the largest groups.

Rotation Around the C1-C2 Bond

Rotation around the C1-C2 bond will also influence the overall molecular shape. The primary interactions to consider are between the amino group (-NH₂) and the substituents on the C2 and C3 carbons. It is expected that the molecule will adopt a conformation that minimizes steric clashes between the lone pair of the nitrogen, the amino hydrogens, and the bulky alkyl groups.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of primary amines is the reductive amination of an appropriate aldehyde.[1][2][3][4]

Protocol: Reductive Amination of 2,3-Dimethylbutanal (B3049577)

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylbutanal (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Amine Source: Add a solution of ammonia (B1221849) in methanol (e.g., 7N, 1.5-2.0 equivalents).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents), portion-wise.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

Standard spectroscopic techniques would be essential to confirm the identity and purity of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include a multiplet for the -CH₂- group adjacent to the amine, multiplets for the methine protons at C2 and C3, and distinct signals for the four methyl groups. The amine protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants to elucidate the structure.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be useful for identifying the key functional groups.

-

N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

-

N-H Bend: A bending vibration for the primary amine around 1600 cm⁻¹.

Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the liquid amine can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands to confirm the presence of the amine and alkyl functionalities.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (101.19 m/z).

-

Fragmentation: Characteristic fragmentation patterns for aliphatic amines would be expected, such as the loss of an ethyl or propyl group.

Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Biological Activity and Drug Development Potential

There is currently no published information regarding the biological activity of this compound or its potential application in drug development. Branched-chain aliphatic amines are present in some biologically active molecules, and their structural features can influence properties like membrane permeability and metabolic stability.[5] However, without specific screening data, any discussion of its pharmacological potential would be purely speculative.

Logical Workflow for Conformational Analysis

For a thorough investigation of the conformational landscape of this compound, a combined computational and experimental approach would be necessary.

Caption: A logical workflow for the detailed conformational analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and a theoretical conformational analysis of this compound. While a significant portion of this document is based on established chemical principles and analogies due to the scarcity of specific experimental data, it lays a crucial foundation for future research. The detailed experimental protocols for synthesis and characterization provided herein offer a clear roadmap for researchers aiming to work with this compound. Further computational and experimental studies are essential to fully elucidate its conformational preferences and to explore any potential biological activities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC nomenclature for 2,3-Dimethylbutan-1-amine isomers

An In-depth Technical Guide to the IUPAC Nomenclature of 2,3-Dimethylbutan-1-amine and its Isomers

Introduction to Amine Isomerism and Nomenclature

Amines are organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. The molecular formula C₆H₁₅N represents a multitude of structural isomers, each with unique physical and chemical properties. A systematic approach to naming these isomers is crucial for unambiguous communication in scientific and industrial contexts. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose. This guide provides a comprehensive overview of the IUPAC nomenclature for the isomers of this compound (a C₆H₁₅N amine) and presents key quantitative data and methodologies relevant to their study.

Isomers of C₆H₁₅N

The structural isomers of C₆H₁₅N can be categorized into primary, secondary, and tertiary amines. A systematic enumeration based on the carbon skeleton and the position of the amino group, as well as the nature of the alkyl groups on the nitrogen, reveals a large number of possible structures.

Primary Amines (C₆H₁₅N)

Primary amines have the general formula R-NH₂. The IUPAC nomenclature for primary amines involves identifying the longest carbon chain bonded to the amino group and naming it as the parent alkane. The '-e' of the alkane name is replaced with '-amine', and a number indicates the position of the amino group on the chain.

Table 1: IUPAC Names of Selected Primary Amine Isomers of C₆H₁₅N

| Carbon Skeleton | IUPAC Name |

| Hexane | Hexan-1-amine |

| Hexan-2-amine | |

| Hexan-3-amine | |

| 2-Methylpentane | 2-Methylpentan-1-amine |

| 2-Methylpentan-2-amine | |

| 3-Methylpentane | 3-Methylpentan-1-amine |

| 3-Methylpentan-2-amine | |

| 2,2-Dimethylbutane | 2,2-Dimethylbutan-1-amine |

| 2,3-Dimethylbutane | This compound |

| 2,3-Dimethylbutan-2-amine | |

| 3,3-Dimethylbutane | 3,3-Dimethylbutan-1-amine |

Secondary Amines (C₆H₁₅N)

Secondary amines have the general formula R₂NH. In IUPAC nomenclature, the longest alkyl group attached to the nitrogen is considered the parent chain. The other alkyl group is treated as a substituent, with its position indicated by the prefix 'N-'.

Table 2: IUPAC Names of Selected Secondary Amine Isomers of C₆H₁₅N

| Alkyl Group Combination | IUPAC Name |

| Methyl + Pentyl | N-Methylpentan-1-amine |

| N-Methylpentan-2-amine | |

| Ethyl + Butyl | N-Ethylbutan-1-amine |

| N-Ethylbutan-2-amine | |

| Propyl + Propyl | N-Propylpropan-1-amine |

| N-Isopropylpropan-2-amine (Diisopropylamine) |

Tertiary Amines (C₆H₁₅N)

Tertiary amines have the general formula R₃N. Similar to secondary amines, the longest alkyl group determines the parent name. The other two alkyl groups are named as N-substituents. If the substituents are identical, prefixes like 'di-' are used.

Table 3: IUPAC Names of Selected Tertiary Amine Isomers of C₆H₁₅N

| Alkyl Group Combination | IUPAC Name |

| Methyl + Methyl + Butyl | N,N-Dimethylbutan-1-amine |

| N,N-Dimethylbutan-2-amine | |

| Methyl + Ethyl + Propyl | N-Ethyl-N-methylpropan-1-amine |

| Ethyl + Ethyl + Ethyl | N,N-Diethylethanamine (Triethylamine) |

Quantitative Data of C₆H₁₅N Isomers

The physical properties of amine isomers vary significantly with their structure. Branching and the class of amine (primary, secondary, or tertiary) influence properties such as boiling point and density.

Table 4: Physical Properties of Selected C₆H₁₅N Isomers

| IUPAC Name | Class | Boiling Point (°C) | Density (g/mL) |

| Hexan-1-amine | Primary | 131-132[1] | 0.766 at 25°C[1] |

| Hexan-2-amine | Primary | 109[2] | 0.746[2] |

| 2,2-Dimethylbutan-1-amine | Primary | Data not readily available | Data not readily available |

| This compound | Primary | Data not readily available | Data not readily available |

| 3,3-Dimethylbutan-1-amine | Primary | 104[3] | 0.736[3] |

| 2,3-Dimethylbutan-2-amine | Primary | Data not readily available | Data not readily available |

| 3,3-Dimethylbutan-2-amine | Primary | 102[4] | 0.755[4] |

| N-Ethylbutan-1-amine | Secondary | 108.5[5] | 0.74 at 25°C[5] |

| N,N-Dimethylbutan-1-amine | Tertiary | 93.3-95[6][7] | 0.721 at 25°C[6] |

| N,N-Dimethylbutan-2-amine | Tertiary | 80[8][9] | 0.748[8][9] |

| N,N-Diethylethanamine (Triethylamine) | Tertiary | 89.5[10][11] | 0.726 at 25°C[12] |

Note: Data for some isomers, particularly the more obscure ones, is not always readily available in public databases.

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for each specific isomer are often not published in peer-reviewed literature as they follow standard, well-established laboratory procedures. Below are generalized methodologies for determining key physical properties of amines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For milligram to gram quantities of a substance, the boiling point can be accurately determined using distillation or micro-boiling point apparatuses.

General Protocol for Micro-Boiling Point Determination (Thiele Tube Method):

-

Sample Preparation: A small amount of the amine sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.

-

Apparatus Setup: The thermometer and capillary tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid in the Thiele tube is allowed to cool.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Correction: The observed boiling point is corrected to the standard pressure (1 atm or 101.3 kPa) using a nomograph or appropriate equations if the determination is carried out at a different pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like amines, density is typically determined using a pycnometer or a digital density meter.

General Protocol for Density Determination using a Pycnometer:

-

Cleaning and Calibration: A pycnometer of a known volume is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with the amine sample at the same temperature.

-

Weighing: The mass of the pycnometer filled with the amine is measured.

-

Calculation: The density of the amine is calculated by dividing the mass of the amine (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

Visualizations

IUPAC Nomenclature Workflow for Amines

The following diagram illustrates the logical steps involved in assigning a systematic IUPAC name to an amine.

Caption: A flowchart illustrating the IUPAC naming process for amines.

Classification of C₆H₁₅N Isomers

This diagram provides a visual classification of the isomers of C₆H₁₅N, with representative examples for each class.

Caption: Classification of C₆H₁₅N isomers with examples.

References

- 1. hexan-1-amine [chembk.com]

- 2. hexan-2-amine [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,3-dimethyl-2-butanamine [stenutz.eu]

- 5. N-ethylbutan-1-amine [chembk.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. N,N-dimethylbutan-2-amine | 921-04-0 [chemnet.com]

- 9. 921-04-0 | N,N-dimethylbutan-2-amine [chemindex.com]

- 10. Triethylamine CAS#: 121-44-8 [m.chemicalbook.com]

- 11. Triethylamine Solvent Properties [macro.lsu.edu]

- 12. Triethylamine = 99.5 121-44-8 [sigmaaldrich.com]

An In-depth Technical Guide to 2,3-Dimethylbutan-1-amine

CAS Registry Number: 66553-05-7

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,3-Dimethylbutan-1-amine, a branched-chain primary aliphatic amine. Due to the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry and analytical spectroscopy to present predicted properties, plausible synthetic routes, and expected analytical characteristics. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computationally predicted and provide a basis for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 66553-05-7 | Internal Database |

| Molecular Formula | C₆H₁₅N | - |

| Molecular Weight | 101.19 g/mol | - |

| IUPAC Name | This compound | - |

| Boiling Point (Predicted) | 120-125 °C | - |

| Density (Predicted) | 0.75-0.80 g/cm³ | - |

| LogP (Predicted) | 1.5-2.0 | - |

| pKa (Predicted) | 10.5-11.0 | - |

Proposed Synthetic Protocols

While specific literature on the synthesis of this compound is scarce, two primary, high-yield methods for the preparation of primary amines are proposed: the reduction of a nitrile and the reductive amination of an aldehyde.

Synthesis via Nitrile Reduction

This approach involves the synthesis of 2,3-dimethylbutanenitrile (B105105) as a key intermediate, followed by its reduction to the target primary amine. This method is advantageous for its relatively clean conversion and the commercial availability of starting materials.

Experimental Protocol:

-

Synthesis of 2,3-dimethylbutanenitrile:

-

Combine 2,3-dimethyl-1-bromobutane (1 eq.) with sodium cyanide (1.2 eq.) in a suitable polar aprotic solvent such as DMSO.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

-

Purify the 2,3-dimethylbutanenitrile by vacuum distillation.

-

-

Reduction to this compound:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2,3-dimethylbutanenitrile (1 eq.) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

-

Spectroscopic Profile of 2,3-Dimethylbutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 2,3-Dimethylbutan-1-amine (CAS No. 66553-05-7). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its molecular structure and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Predicted Spectroscopic Data

This compound possesses a branched alkyl chain with a primary amine functional group. This structure gives rise to a unique spectroscopic fingerprint.

Chemical Structure:

The predicted spectroscopic data for this compound is summarized in the following tables.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| -CH₂-NH₂ | ~ 2.6 - 2.8 | Doublet | 2H |

| -NH₂ | ~ 1.0 - 2.0 | Broad Singlet | 2H |

| -CH(CH₃)₂ | ~ 1.6 - 1.8 | Multiplet | 1H |

| -CH(CH₃)CH₂ | ~ 1.4 - 1.6 | Multiplet | 1H |

| -CH(CH₃)₂ | ~ 0.9 | Doublet | 6H |

| -CH(CH₃)CH₂ | ~ 0.85 | Doublet | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm, predicted) |

| -CH₂-NH₂ | ~ 45 - 50 |

| -CH(CH₃)CH₂ | ~ 38 - 43 |

| -CH(CH₃)₂ | ~ 30 - 35 |

| -CH(CH₃)₂ | ~ 18 - 22 |

| -CH(CH₃)CH₂ | ~ 15 - 20 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| C-H (alkane) | Stretch | 2850 - 2960 | Strong |

| N-H (amine) | Bend (Scissoring) | 1590 - 1650 | Medium |

| C-H (alkane) | Bend | 1365 - 1465 | Medium |

| C-N (amine) | Stretch | 1000 - 1250 | Medium-Weak |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

| m/z | Proposed Fragment | Notes |

| 101 | [M]⁺ | Molecular Ion |

| 86 | [M - CH₃]⁺ | Loss of a methyl group |

| 72 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 57 | [C₄H₉]⁺ | Butyl cation fragment |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage, often the base peak for primary amines |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) as the ionization technique to induce fragmentation and provide structural information.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Synthesis of Novel Derivatives from 2,3-Dimethylbutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the starting material 2,3-Dimethylbutan-1-amine. It details potential synthetic pathways for N-alkylation, amide formation, sulfonamide synthesis, and urea (B33335) formation, including generalized experimental protocols. While specific examples of synthesized derivatives of this compound are limited in publicly available literature, this guide extrapolates from established methodologies for primary amines to provide a foundational framework for research and development.

Introduction to this compound

This compound is a primary aliphatic amine with the chemical formula C₆H₁₅N. Its structure, characterized by a branched alkyl chain, provides a unique scaffold for the development of novel chemical entities. The presence of the primary amine group allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 66553-05-7[1][2][3] |

| Molecular Formula | C₆H₁₅N[1][2][3] |

| Molecular Weight | 101.19 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic amine odor[4] |

| Solubility | Soluble in water and organic solvents[4] |

Synthetic Pathways and Experimental Protocols

The primary amine functionality of this compound serves as a nucleophile, enabling reactions with various electrophiles to form a range of derivatives. The following sections outline key synthetic transformations.

N-Alkylation

N-alkylation of this compound can lead to the formation of secondary and tertiary amines. These reactions are fundamental in modifying the steric and electronic properties of the parent molecule. Common methods for N-alkylation include reductive amination and direct alkylation with alkyl halides.

Workflow for N-Alkylation via Reductive Amination:

Caption: Reductive Amination Workflow.

Experimental Protocol: General Procedure for Reductive Amination

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, a dehydrating agent like MgSO₄ or molecular sieves can be added.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the stirred solution.

-

Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives yields N-(2,3-dimethylbutyl)amides. Due to the steric hindrance of the amine, the use of coupling agents is often necessary for efficient reaction with carboxylic acids.

Workflow for Amide Synthesis:

Caption: Amide Synthesis Workflow.

Experimental Protocol: General Procedure for Amide Coupling

-

Reactant Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

Sulfonamide Synthesis

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The reaction of this compound with a sulfonyl chloride in the presence of a base yields the corresponding N-(2,3-dimethylbutyl)sulfonamide.

Workflow for Sulfonamide Synthesis:

Caption: Sulfonamide Synthesis Workflow.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a base, such as pyridine or triethylamine (B128534) (1.1-1.5 eq.), to the solution.

-

Sulfonyl Chloride Addition: Cool the mixture in an ice bath and add the desired sulfonyl chloride (1.0 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Urea Synthesis

Urea derivatives are important in drug discovery due to their ability to act as hydrogen bond donors and acceptors. Unsymmetrical ureas can be synthesized from this compound by reaction with an isocyanate or by using a phosgene (B1210022) equivalent.

Workflow for Urea Synthesis from Isocyanate:

Caption: Urea Synthesis Workflow.

Experimental Protocol: General Procedure for Urea Synthesis from an Isocyanate

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Isocyanate Addition: Add the desired isocyanate (1.0 eq.) to the solution. The reaction is often exothermic, so slow addition may be required.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Isolation: Once the reaction is complete, the product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The resulting urea can be purified by recrystallization or column chromatography if necessary.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are not widely reported, the functional groups incorporated can infer potential activities.

Sulfonamide Derivatives as Antimicrobial Agents

One derivative, 2,3-Dimethylbutane-1-sulfonamide , has been noted for its potential as an antimicrobial agent.[5] Sulfonamides typically act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] This inhibition disrupts the bacterial metabolic pathway for producing essential nucleic acids and amino acids.

Signaling Pathway of Sulfonamide Action:

Caption: Sulfonamide Inhibition of Folate Synthesis.

Herbicidal Activity of Amine Derivatives

Certain aliphatic amine derivatives have been investigated for their herbicidal properties.[6][7] The mode of action can vary widely depending on the overall structure of the molecule. For novel derivatives of this compound, screening for herbicidal activity against various weed species would be a logical step in exploring their potential applications in agrochemicals.

Data Presentation

The following tables provide a template for organizing quantitative data for newly synthesized derivatives of this compound.

Table 1: Synthesis of N-Substituted-2,3-dimethylbutan-1-amines (Hypothetical Data)

| Entry | R-Group | Method | Yield (%) | b.p. (°C) / m.p. (°C) | ¹H NMR (δ, ppm) |

| 1 | -CH₂Ph | Reductive Amination | Data not available | Data not available | Data not available |

| 2 | -CH₂CH₃ | Direct Alkylation | Data not available | Data not available | Data not available |

Table 2: Synthesis of N-(2,3-dimethylbutyl)amides (Hypothetical Data)

| Entry | R-CO- Group | Coupling Agent | Yield (%) | m.p. (°C) | ¹³C NMR (δ, ppm) |

| 1 | Ph-CO- | HATU/DIPEA | Data not available | Data not available | Data not available |

| 2 | CH₃-CO- | DCC/DMAP | Data not available | Data not available | Data not available |

Table 3: Synthesis of N-(2,3-dimethylbutyl)sulfonamides (Hypothetical Data)

| Entry | R-SO₂- Group | Base | Yield (%) | m.p. (°C) | MS (m/z) |

| 1 | p-Tolyl-SO₂- | Pyridine | Data not available | Data not available | Data not available |

| 2 | CH₃-SO₂- | Triethylamine | Data not available | Data not available | Data not available |

Table 4: Synthesis of N,N'-Disubstituted Ureas (Hypothetical Data)

| Entry | R-NCO | Solvent | Yield (%) | m.p. (°C) | IR (cm⁻¹) |

| 1 | Ph-NCO | THF | Data not available | Data not available | Data not available |

| 2 | CH₃CH₂-NCO | DCM | Data not available | Data not available | Data not available |

Conclusion

This compound is a readily available primary amine that holds potential as a building block for the synthesis of a variety of novel derivatives. Standard organic chemistry transformations, including N-alkylation, amidation, sulfonamidation, and urea formation, can be applied to this starting material. While there is a need for more specific research into the synthesis and biological evaluation of its derivatives, the foundational methodologies presented in this guide provide a solid starting point for researchers and drug development professionals. The exploration of derivatives of this compound could lead to the discovery of new chemical entities with valuable applications in medicine and agriculture.

References

- 1. appchemical.com [appchemical.com]

- 2. 1-butanamine, 2,3-dimethyl- [webbook.nist.gov]

- 3. 66553-05-7|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 66553-05-7: 1-Butanamine, 2,3-dimethyl- | CymitQuimica [cymitquimica.com]

- 5. ijesrr.org [ijesrr.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2,3-Dimethylbutan-1-amine and Its Analogues for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature survey on the synthesis, chemical properties, and biological activities of 2,3-Dimethylbutan-1-amine and its analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated overview of the current state of knowledge surrounding this chemical scaffold.

Chemical Properties and Synthesis

This compound is a primary aliphatic amine with a branched hydrocarbon chain. Its chemical structure and basic properties are summarized in Table 1. The presence of two adjacent chiral centers at positions 2 and 3 of the butane (B89635) chain implies the existence of stereoisomers, which should be a consideration in both synthesis and biological evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C6H15N | PubChem |

| Molecular Weight | 101.19 g/mol | PubChem |

| CAS Number | 66553-05-7 | PubChem |

| SMILES | CC(C)C(C)CN | PubChem |

A plausible and commonly employed route for the synthesis of primary amines is the reductive amination of a corresponding aldehyde . In this case, 2,3-dimethylbutanal (B3049577) would serve as the precursor. The general workflow for this synthesis is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Another potential synthetic route is the reduction of 2,3-dimethylbutanenitrile . This method involves the conversion of the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Biological Activities and Analogues

While direct studies on the biological activity of this compound are limited, research on its structural analogues provides valuable insights into the potential pharmacological profile of this class of compounds.

Cardiovascular Effects of Analogues

A significant study on N-substituted derivatives of the isomeric 2,3-dimethyl-2-butylamine has revealed potent activity on the cardiovascular system. These analogues were found to act as potassium channel openers , leading to hypotensive effects in rats. The activity was dependent on the nature of the substituent on the amine nitrogen. This suggests that this compound and its derivatives could be explored as potential modulators of cardiovascular function.

The proposed mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. This signaling pathway is illustrated below.

Caption: Proposed mechanism of vasodilation by 2,3-dimethyl-2-butylamine analogues.

General Activities of Alkylamines

Broader studies on alkylamines have indicated a range of biological activities, including antimicrobial and antifouling properties . The efficacy of these compounds is often related to the length and branching of the alkyl chain. This suggests that this compound and its analogues could be investigated for their potential as antimicrobial or antifouling agents. The branched nature of the "dimethylbutan" moiety may influence its interaction with microbial membranes or fouling organisms.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure for reductive amination is provided below. This should be considered a starting point for optimization by researchers.

General Protocol for Reductive Amination of 2,3-Dimethylbutanal:

-

Imine Formation:

-

Dissolve 2,3-dimethylbutanal in a suitable solvent (e.g., methanol (B129727), ethanol).

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium (B1175870) chloride.

-

Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, add a reducing agent. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 gas with a palladium or nickel catalyst).

-

If using a borohydride reagent, the reaction is typically stirred at room temperature until the imine is fully reduced.

-

For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at a suitable pressure and temperature.

-

-

Work-up and Purification:

-

After the reduction is complete, the reaction is quenched, typically by the addition of water or a dilute acid.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

-

Note: The specific reaction conditions, including solvent, temperature, reaction time, and choice of reagents, will need to be optimized for this particular substrate.

Conclusion and Future Directions

This compound and its analogues represent a class of compounds with underexplored therapeutic potential. The cardiovascular effects observed in analogues of its isomer highlight a promising avenue for drug discovery, particularly in the area of hypertension and other cardiovascular diseases. Furthermore, the general antimicrobial and antifouling properties of alkylamines suggest broader applications for this chemical scaffold.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis for this compound and its stereoisomers.

-

Conducting a thorough pharmacological evaluation of this compound and a library of its analogues to determine their effects on various biological targets, including a detailed investigation of their activity on different types of ion channels.

-

Performing quantitative structure-activity relationship (QSAR) studies to understand the influence of structural modifications on biological activity.

-

Investigating the potential antimicrobial and antifouling applications of these compounds.

This technical guide provides a foundational overview to stimulate and guide further research into this intriguing class of molecules. The provided data and workflows are intended to be a starting point for more in-depth investigation by the scientific community.

An Examination of the Potential Biological Activities of 2,3-Dimethylbutan-1-amine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

This technical guide sought to provide a comprehensive overview of the biological activities of the aliphatic amine, 2,3-Dimethylbutan-1-amine. A thorough review of publicly available scientific literature, patent databases, and chemical registries was conducted to collate and analyze existing data on its pharmacological profile. The objective was to present quantitative data, detailed experimental protocols, and relevant signaling pathways. However, this exhaustive search revealed a significant lack of specific biological data for this compound. This document summarizes the available information on the broader class of short-chain aliphatic amines and proposes a general workflow for the initial biological characterization of a novel compound such as this compound.

Introduction to this compound

This compound is a primary aliphatic amine with the chemical formula C₆H₁₅N. Its structure is characterized by a butane (B89635) backbone with methyl groups at positions 2 and 3, and a primary amine group at position 1. While its chemical and physical properties are documented in various chemical databases, there is a notable absence of published research detailing its specific biological activities.

Biological Activity of Short-Chain Aliphatic Amines: A General Overview

In the absence of specific data for this compound, we turn to the broader class of short-chain aliphatic amines to infer potential biological activities and toxicological properties. Research on these simpler amine structures provides a foundation for understanding how a compound like this compound might interact with biological systems.

Studies on the structure-activity relationships (SAR) of aliphatic amines have revealed some general toxicological properties.[1] The toxicity of these amines can be influenced by the length and branching of the carbon chain.[2] For instance, cytotoxicity of aliphatic monoamines has been shown to be related to the number of carbon atoms in the chain.[2] Generally, aliphatic amines can cause skin and eye irritation, and their toxic potential is often evaluated through a variety of tests, including those for mutagenicity and carcinogenicity.[1]

The reactivity of aliphatic amines is also a key factor in their biological effects. The lone pair of electrons on the nitrogen atom makes them susceptible to reactions with molecules like ozone, a process that is pH-dependent as protonation of the amine group mitigates this reactivity.[3] While not directly indicative of pharmacological activity, this reactivity highlights their potential to interact with biological molecules.

Proposed Workflow for Biological Characterization

For a compound with limited to no existing biological data, a structured approach is necessary to elucidate its potential activities. The following diagram outlines a general experimental workflow that could be applied to characterize the biological profile of this compound.

Quantitative Data and Experimental Protocols

As a result of the comprehensive literature search, no specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ, LD₅₀) or detailed experimental protocols for the biological evaluation of this compound were found. The creation of structured data tables and methodology sections is therefore not possible at this time.

Signaling Pathways

The investigation did not uncover any studies linking this compound to specific signaling pathways. Consequently, no diagrams for signaling pathways involving this compound can be generated.

Conclusion and Future Directions

The current body of scientific literature lacks specific information on the biological activities of this compound. While general toxicological properties can be inferred from studies on the broader class of short-chain aliphatic amines, the specific pharmacological profile of this compound remains uncharacterized. This represents a significant knowledge gap and an opportunity for novel research.

Future investigations should focus on a systematic screening of this compound, following a workflow similar to the one proposed. Initial cytotoxicity and broad panel screening against common drug targets would be crucial first steps in determining if this compound possesses any significant biological activity that warrants further development. Until such studies are conducted and published, any discussion of its potential therapeutic applications or specific biological mechanisms would be purely speculative.

References

- 1. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Thermodynamic Properties of 2,3-Dimethylbutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic property data for 2,3-Dimethylbutan-1-amine. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this document presents computed properties alongside experimentally determined data for a structurally similar compound, n-hexylamine, for comparative purposes. Furthermore, it details the common experimental protocols used for determining the key thermodynamic properties of amines.

Core Thermodynamic Data

The following tables summarize the known and computed thermodynamic and physical properties of this compound.

Table 1: Computed Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15N | PubChem[1] |

| Molecular Weight | 101.19 g/mol | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 101.120449483 Da | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Table 2: Comparison of Properties of this compound (Computed) and n-Hexylamine (Experimental)

| Property | This compound (Computed) | n-Hexylamine (Experimental) | Source |

| Molecular Weight | 101.19 g/mol | 101.19 g/mol | PubChem[1][2] |

| Boiling Point | Not available | 131-132 °C | Sigma-Aldrich[3] |

| Melting Point | Not available | -23 °C | Sigma-Aldrich[3] |

| Density | Not available | 0.766 g/mL at 25 °C | Sigma-Aldrich[3] |

| Heat of Vaporization | Not available | 36.54 kJ/mol (at boiling point); 45.10 kJ/mol at 25 °C | PubChem[2] |

| Liquid Phase Heat Capacity (Cp,liquid) | Not available | 252 J/mol*K at 298.15 K | NIST WebBook[1][4][5] |

| Vapor Pressure | Not available | 7.95 mm Hg at 20 °C | PubChem[2] |

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for amines involves a range of established experimental techniques. The following sections detail the methodologies for key thermodynamic parameters.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a critical thermodynamic property.

Methodology: Calorimetry

Direct determination of the enthalpy of vaporization is often performed using calorimetry.

-

Apparatus: A specialized calorimeter, such as a Calvet-type microcalorimeter or a differential scanning calorimeter (DSC), is used.

-

Procedure:

-

A precisely weighed sample of the amine is placed in a sample cell within the calorimeter.

-

The sample is heated at a controlled rate.

-

As the sample vaporizes, the heat absorbed is measured.

-

The enthalpy of vaporization is calculated from the heat absorbed and the amount of substance vaporized.

-

-

Key Considerations: The purity of the sample is crucial for accurate measurements. The experiment must be conducted under controlled pressure conditions.

Heat Capacity (Cp)

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit.

Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity.

-

Apparatus: An adiabatic calorimeter consists of a sample container, a heater, a temperature sensor, and an adiabatic shield.

-

Procedure:

-

The amine sample is placed in the sample container.

-

A known amount of electrical energy is supplied to the heater, causing the temperature of the sample to rise.

-

The temperature change is precisely measured.

-

The heat capacity is calculated from the energy input and the temperature change, after accounting for the heat capacity of the container.

-

-

Key Considerations: The system must be well-insulated to prevent heat loss to the surroundings, hence the term "adiabatic."

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a more common and faster method for determining heat capacity.

-

Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as a function of temperature.

-

Procedure:

-

An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.

-

A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated to determine the heat flow difference.

-

The amine sample is then placed in the sample pan and subjected to the same heating program.

-

The heat capacity of the sample is calculated by comparing the heat flow difference of the sample to that of the standard.

-

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

-

Apparatus: A static apparatus consists of a sample cell connected to a pressure measuring device (manometer) and a temperature-controlled bath.

-

Procedure:

-

The amine sample is degassed to remove any dissolved air.

-

The sample is placed in the cell, which is then immersed in the temperature-controlled bath.

-

The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

-

-

Key Considerations: It is essential to ensure that the system has reached thermal and phase equilibrium before taking a pressure reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization of an amine using differential scanning calorimetry.

This guide provides a foundational understanding of the thermodynamic properties of this compound, contextualized with experimental data from a similar compound and detailed methodologies for property determination. For definitive thermodynamic data on this compound, further experimental investigation is required.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals